molecular formula C20H22ClN5O2 B2970806 1-(2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-cyclohexylurea CAS No. 1060362-08-4

1-(2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-cyclohexylurea

Cat. No.: B2970806
CAS No.: 1060362-08-4
M. Wt: 399.88
InChI Key: KTKXDNKTROFTED-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-cyclohexylurea is a useful research compound. Its molecular formula is C20H22ClN5O2 and its molecular weight is 399.88. The purity is usually 95%.
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Biological Activity

1-(2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-cyclohexylurea is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique structural features, including a chloro-substituted phenyl group and an imidazo[1,2-b]pyridazinyl moiety, which contribute to its biological efficacy.

  • Molecular Formula : C₁₃H₁₁ClN₄O
  • Molecular Weight : Approximately 274.71 g/mol
  • CAS Number : 946217-54-5

Structure

The compound's structure can be represented as follows:

1 2 Chloro 5 6 methoxyimidazo 1 2 b pyridazin 2 yl phenyl 3 cyclohexylurea\text{1 2 Chloro 5 6 methoxyimidazo 1 2 b pyridazin 2 yl phenyl 3 cyclohexylurea}

This structure is notable for its dual functionality as both an aromatic amine and an imidazole derivative, positioning it favorably for drug development contexts.

The biological activity of this compound involves its interaction with specific molecular targets within biological systems. These targets may include enzymes and receptors that play significant roles in various cellular pathways. The compound may exert its effects by modulating these targets, leading to therapeutic outcomes.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties . It has been studied for its ability to inhibit tumor cell growth through mechanisms such as:

  • Inducing apoptosis in cancer cells.
  • Inhibiting cell proliferation by targeting specific signaling pathways involved in cancer progression.

Antiparasitic Activity

In addition to its anticancer effects, the compound has shown promise as an antiparasitic agent . Its structural features allow it to interact with biological targets in parasites, potentially disrupting their life cycles. This activity is particularly relevant in the context of diseases caused by protozoan and helminthic parasites.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the same chemical family, providing insights into their mechanisms and potential therapeutic applications:

StudyFindings
Study 1 Investigated the cytotoxic effects of similar compounds on various cancer cell lines, demonstrating selective toxicity towards rapidly dividing cells.
Study 2 Explored the antiparasitic activity of imidazo[1,2-b]pyridazine derivatives, highlighting their effectiveness against specific protozoan infections.
Study 3 Analyzed the structure-activity relationship (SAR) of chloro-substituted phenyl compounds, establishing correlations between structural modifications and biological efficacy.

These findings underscore the potential of this compound as a lead compound for further drug development.

Properties

IUPAC Name

1-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O2/c1-28-19-10-9-18-23-17(12-26(18)25-19)13-7-8-15(21)16(11-13)24-20(27)22-14-5-3-2-4-6-14/h7-12,14H,2-6H2,1H3,(H2,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKXDNKTROFTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)Cl)NC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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